REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[C:11]([NH2:23])[CH:10]=1)=[O:8].[CH:24](OCC)=[O:25]>>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)=[C:11]([NH:23][CH:24]=[O:25])[CH:10]=1)=[O:8]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in methylene chloride
|
Type
|
WASH
|
Details
|
is washed with dilute HCl and saturated saline solution
|
Type
|
CUSTOM
|
Details
|
The dried organic phase is evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(=O)C1=CC(=C(C=C1)OCC1=CC=CC=C1)NC=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |